molecular formula C14H12N4O3 B12905638 L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- CAS No. 167489-39-6

L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

Cat. No.: B12905638
CAS No.: 167489-39-6
M. Wt: 284.27 g/mol
InChI Key: KHEBKNRYHQJCTE-NSHDSACASA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid is a complex organic compound that features both an imidazole ring and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Indolinone Formation: The indolinone moiety can be synthesized from aniline derivatives through cyclization and oxidation reactions.

    Coupling Reactions: The final step involves coupling the imidazole and indolinone fragments under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Implementing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining steps to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The imidazole and indolinone rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid would depend on its specific biological target. Generally, compounds with imidazole and indolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Histidine Derivatives: Compounds with imidazole rings.

    Indolinone Derivatives: Compounds with indolinone structures.

Uniqueness

The uniqueness of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid lies in its combined structure, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these moieties.

Properties

CAS No.

167489-39-6

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(2-oxo-1H-indol-3-ylidene)amino]propanoic acid

InChI

InChI=1S/C14H12N4O3/c19-13-12(9-3-1-2-4-10(9)18-13)17-11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)(H,17,18,19)/t11-/m0/s1

InChI Key

KHEBKNRYHQJCTE-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=N[C@@H](CC3=CN=CN3)C(=O)O)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(CC3=CN=CN3)C(=O)O)C(=O)N2

Origin of Product

United States

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